molecular formula C12H10N2O2S B2659271 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid CAS No. 149771-15-3

2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B2659271
CAS No.: 149771-15-3
M. Wt: 246.28
InChI Key: QBVCXBXAXVWKKZ-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The exploration of pyrimidine derivatives in medicinal chemistry dates to the mid-20th century, when researchers began investigating heterocyclic compounds for their potential as antimetabolites and enzyme inhibitors. 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid emerged as a compound of interest in the late 1990s, during systematic studies aimed at modifying pyrimidine scaffolds to enhance bioavailability and target specificity. Early synthetic efforts focused on introducing sulfur-containing groups, such as methylthio (-SMe), to improve lipophilicity and metabolic stability. The phenyl substituent at position 4 was incorporated to exploit aromatic stacking interactions with biological targets, while the carboxylic acid moiety at position 5 aimed to balance solubility and hydrogen-bonding capacity. This structural optimization aligned with broader trends in drug design, where multifunctional pyrimidine cores were increasingly leveraged for their versatility in interacting with diverse enzymatic systems.

Significance in Medicinal Chemistry

In medicinal chemistry, this compound serves as a privileged scaffold due to its three distinct functional groups, each contributing to pharmacological activity:

  • Methylthio Group : Enhances membrane permeability through increased lipophilicity and participates in hydrophobic interactions with target proteins.
  • Phenyl Ring : Facilitates π-π stacking with aromatic residues in enzyme active sites, improving binding affinity.
  • Carboxylic Acid : Provides hydrogen-bonding capabilities and ionic interactions, critical for anchoring the molecule to polar regions of biological targets.

These features have enabled its use as a precursor in synthesizing analogs for kinase inhibition, antimicrobial agents, and anticancer candidates. For instance, derivatives of this compound have shown promise in preliminary studies targeting tyrosine kinases involved in oncogenic signaling pathways.

Current Research Landscape

Recent investigations into this compound have focused on three primary areas:

  • Structure-Activity Relationship (SAR) Studies : Systematic modifications of the methylthio, phenyl, and carboxylic acid groups to optimize potency against specific targets.
  • Target Identification : High-throughput screening to map interactions with proteins such as dihydrofolate reductase (DHFR) and thymidylate synthase, both critical in nucleotide biosynthesis.
  • Drug Delivery Innovations : Development of prodrug strategies, including esterification of the carboxylic acid group, to improve oral bioavailability.

Ongoing clinical trials (as of 2025) are evaluating its derivatives in phase I/II studies for solid tumors and antibiotic-resistant infections, though specific trial identifiers remain proprietary.

Positioning Within Pyrimidine-Based Therapeutic Research

The compound occupies a unique niche among pyrimidine derivatives, distinguished by its trifunctional architecture. Comparative analyses with structurally related molecules highlight its advantages:

Feature This compound 5-Fluorouracil (5-FU) Pemetrexed
Primary Mechanism Kinase inhibition Thymidylate synthase inhibition Folate pathway inhibition
Solubility (logP) 2.1 -0.89 -1.2
Synthetic Flexibility High (three modifiable sites) Low Moderate

This table underscores its balanced physicochemical profile and adaptability, positioning it as a scaffold for next-generation therapeutics resistant to off-target effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-4-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-17-12-13-7-9(11(15)16)10(14-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVCXBXAXVWKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Phenyl Substitution: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing pharmaceutical agents. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

  • Research Findings : In vitro studies have shown that 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid exhibits significant cytotoxic effects on various cancer cell lines, including gastric and lung cancer cells. The compound induces apoptosis through modulation of key cellular pathways, demonstrating its potential as an anticancer drug .

Biological Studies

The compound acts as a probe or ligand in biological studies, facilitating investigations into enzyme interactions and receptor binding.

Antimicrobial Properties

  • Research Findings : The compound has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antimicrobial activity. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential for developing new antimicrobial therapies .

Materials Science

In materials science, this compound is utilized in creating novel materials with specific electronic or optical properties. Its unique functional groups can be leveraged to modify material characteristics for various applications.

Industrial Applications

This compound is also relevant in industrial applications, particularly in synthesizing specialty chemicals and agrochemicals. Its role as an intermediate can streamline the production of complex chemical entities.

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialEscherichia coliSignificant growth inhibition
AntimicrobialStaphylococcus aureusComparable MIC to standard antibiotics
AnticancerHuman gastric cancer (SGC-7901)Induces apoptosis
AnticancerLung cancer (A549)Cytotoxic effects observed

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or analog being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substitution Patterns and Key Structural Differences

The following table summarizes critical structural variations among 2-(methylthio)-4-phenylpyrimidine-5-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 2-SMe, 4-Ph, 5-COOH C₁₂H₁₀N₂O₂S 246.29 Intermediate, antibacterial potential
2-Methylsulfanylpyrimidine-4-carboxylic acid 2-SMe, 4-COOH C₆H₆N₂O₂S 186.19 Simpler scaffold; lacks phenyl group
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 2-SMe, 4-COOH, 5-Br C₆H₅BrN₂O₂S 265.09 Bromo substituent enhances reactivity
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid 2-SEt, 4-NH₂, 5-COOH C₇H₉N₃O₂S 215.23 Ethylthio and amino groups; antiviral
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate 2-SEt, 4-oxo, 5-CN, 6-Ph C₁₅H₁₃N₃O₃S 315.35 Antibacterial activity demonstrated
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid 2-SMe, 4-OH, 5-COOH C₆H₆N₂O₃S 202.19 Hydroxy group enables H-bonding

Physicochemical and Functional Comparisons

Lipophilicity and Solubility
  • The phenyl group in the target compound increases hydrophobicity compared to analogs like 2-methylsulfanylpyrimidine-4-carboxylic acid .
  • Introducing polar groups (e.g., -OH in 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid) improves aqueous solubility but reduces membrane permeability .
Reactivity
  • The methylthio group undergoes nucleophilic displacement reactions, as seen in the synthesis of Elafibranor intermediates . Ethylthio or propylthio analogs (e.g., compound 5a in ) show similar reactivity but differ in steric effects.
  • Brominated derivatives (e.g., 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) are prone to cross-coupling reactions, enabling further functionalization .

Biological Activity

2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid (commonly referred to as MTPCA) is a pyrimidine derivative that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methylthio group and a phenyl ring, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Properties

Recent studies have shown that MTPCA exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit the growth of these pathogens suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

MTPCA has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can induce cytotoxic effects on several cancer cell lines, including human gastric cancer (SGC-7901) and lung cancer (A549). The compound's mechanism of action appears to involve the modulation of key cellular pathways that lead to apoptosis in cancer cells .

The biological activity of MTPCA is likely attributed to its interaction with specific molecular targets within cells. Preliminary research indicates that it may inhibit certain enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance, its structural similarity to known enzyme inhibitors suggests it could act as a competitive inhibitor, affecting processes such as tyrosinase activity, which is crucial for melanin production and potentially linked to skin cancers .

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of MTPCA against various microbial strains revealed that it had a minimum inhibitory concentration (MIC) value comparable to standard antibiotics. This positions MTPCA as a promising candidate for further development in antimicrobial therapies.
  • Cytotoxicity Assay : In a cytotoxicity assay using the MTT method, MTPCA demonstrated significant inhibition of cell viability in cancer cell lines, with IC50 values indicating potent activity against these cells compared to control treatments like 5-Fluorouracil (5-FU) .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusGrowth inhibition
AnticancerSGC-7901, A549Cytotoxicity
Enzyme InhibitionTyrosinaseCompetitive inhibition

Q & A

Basic: What are the optimized synthetic routes for 2-(methylthio)-4-phenylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, such as cyclization of precursors like 2-(methylthio)pyrimidine-4-carboxylic acid with phenyl-containing reagents. Key steps include:

  • Amination : Introducing the amino group at position 5 using ammonia or amine sources under controlled pH and temperature (e.g., 60–80°C) to avoid side reactions .
  • Functionalization : Coupling the phenyl group via Suzuki-Miyaura reactions, requiring palladium catalysts and inert atmospheres to enhance selectivity .
  • Purification : Recrystallization or column chromatography is critical for isolating the carboxylic acid form, with yields highly dependent on solvent polarity (e.g., ethanol/water mixtures) .

Advanced: How do structural modifications (e.g., methylthio vs. trifluoromethyl groups) impact the compound’s binding affinity to biological targets?

Comparative studies of pyrimidine derivatives reveal:

  • Methylthio Group : Enhances hydrophobic interactions with enzyme active sites, as seen in analogues inhibiting HIV reverse transcriptase (IC50 values: 0.5–2.0 µM) .
  • Phenyl Substituent : Aromatic stacking with receptor residues (e.g., tyrosine or tryptophan) improves binding stability. Trifluoromethyl analogues show higher electronegativity but reduced solubility, affecting bioavailability .
  • Methodological Insight : Molecular docking and MD simulations are used to predict substituent effects, validated by SPR (surface plasmon resonance) for kinetic binding assays .

Advanced: How can researchers resolve contradictions in reported IC50 values for enzyme inhibition across studies?

Discrepancies often arise from assay variability. Recommended approaches:

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and positive controls (e.g., staurosporine for broad-spectrum inhibition) .
  • Structural Validation : Co-crystallization with target enzymes (e.g., X-ray crystallography) confirms binding modes, distinguishing competitive vs. allosteric inhibition .
  • Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., ITC for thermodynamic profiling vs. enzymatic activity assays) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methylthio at C2: δ 2.5–2.7 ppm; phenyl at C4: aromatic δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~275 g/mol) and detects synthetic byproducts .

Advanced: What in vivo models are suitable for evaluating its anticancer potential, and how do pharmacokinetic properties influence experimental design?

  • Model Selection : Xenograft mice implanted with human cancer lines (e.g., HCT-116 for colorectal cancer) assess tumor regression .
  • PK Parameters : Low oral bioavailability (<30% in rodents) necessitates IP or IV administration. Plasma half-life (t½ ~2–4 hr) dictates dosing frequency .
  • Metabolite Tracking : LC-MS/MS identifies active metabolites (e.g., S-demethylation products) to correlate efficacy with exposure .

Advanced: How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

  • Pyrimidine Ring : Electron-withdrawing carboxylic acid at C5 deactivates the ring, directing nucleophiles to C4 or C6 positions.
  • Methylthio Group : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K2CO3/DMF), enabling functionalization with amines or thiols .
  • Methodology : DFT calculations predict reaction sites, validated by <sup>19</sup>F NMR in fluorinated analogues .

Basic: What are the stability considerations for long-term storage of this compound?

  • Conditions : Store at −20°C under argon to prevent oxidation of the methylthio group.
  • Degradation Signs : Discoloration (yellow → brown) indicates decomposition. Regular HPLC monitoring is advised .
  • Solubility : Low aqueous solubility (≤1 mg/mL) necessitates DMSO stocks for biological assays, with sonication to ensure homogeneity .

Advanced: How can researchers leverage this compound to design prodrugs with improved bioavailability?

  • Ester Prodrugs : Convert the carboxylic acid to ethyl esters, hydrolyzed in vivo by esterases. This increases logP by 1–2 units, enhancing membrane permeability .
  • Targeted Delivery : Conjugate with peptide vectors (e.g., RGD peptides for tumor targeting) via amide bonds, validated by in vitro cell uptake assays .

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